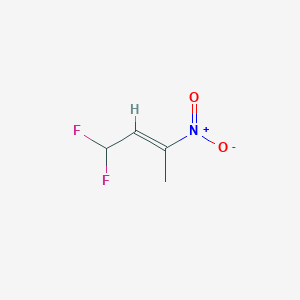

1,1-Difluoro-3-nitrobut-2-ene

Description

Properties

CAS No. |

2230816-84-7 |

|---|---|

Molecular Formula |

C4H5F2NO2 |

Molecular Weight |

137.08 g/mol |

IUPAC Name |

1,1-difluoro-3-nitrobut-2-ene |

InChI |

InChI=1S/C4H5F2NO2/c1-3(7(8)9)2-4(5)6/h2,4H,1H3 |

InChI Key |

ZTGQCAPLQKHZKB-UHFFFAOYSA-N |

SMILES |

CC(=CC(F)F)[N+](=O)[O-] |

Canonical SMILES |

CC(=CC(F)F)[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1-Difluoro-3-nitrobut-2-ene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,1-difluoro-2-bromoethane with sodium nitrite in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve continuous processes to ensure scalability and consistency. For example, a continuous stirred-tank reactor can be used to facilitate the reaction, allowing for the efficient production of 1,1-Difluoro-3-nitrobut-2-ene on a larger scale .

Chemical Reactions Analysis

1,1-Difluoro-3-nitrobut-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for this purpose.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1-Difluoro-3-nitrobut-2-ene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme mechanisms and interactions due to its reactive functional groups.

Mechanism of Action

The mechanism by which 1,1-Difluoro-3-nitrobut-2-ene exerts its effects involves interactions with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, making the compound useful in mechanistic studies .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (Da) | Functional Groups | Substituents | Annotation Hits |

|---|---|---|---|---|---|

| 1,1-Difluoro-3-nitrobut-2-ene | C₄H₅F₂NO₂ | 137.02884 | Nitro, Alkene, Difluoro | 1,1-F₂; 3-NO₂ | 1 |

| 1,1-Difluoro-2-methylbutan-2-amine HCl | C₅H₁₁F₂N | 123.08595 | Amine, Difluoro | 1,1-F₂; 2-CH₃; 2-NH₂⁺Cl⁻ | 1 |

| 1,1-Difluorocyclohexane | C₆H₁₀F₂ | 120.0906 | Difluoro | 1,1-F₂ on cyclohexane | N/A |

| 3,3-Difluoro-trans-cyclohexene | C₆H₈F₂ | 118.0750 | Difluoro, Alkene | 3,3-F₂ on cyclohexene | N/A |

Key Observations:

- Fluorine Substituents: The 1,1-difluoro motif in 1,1-Difluoro-3-nitrobut-2-ene is analogous to 1,1-difluorocyclohexane , where fluorine atoms induce strong electron-withdrawing effects and alter conformational stability. NMR studies on such compounds reveal that axial fluorines in cyclohexane derivatives increase ring puckering due to steric and electronic repulsion .

Electronic and Reactivity Comparisons

Table 2: Electronic Properties and Reactivity Trends

| Compound | Electron-Withdrawing Groups | Conjugation Effects | Predicted Reactivity |

|---|---|---|---|

| 1,1-Difluoro-3-nitrobut-2-ene | F₂ (σ-withdrawing), NO₂ (π-withdrawing) | Conjugated alkene with F and NO₂ | High electrophilicity at β-carbon; potential Diels-Alder reactivity |

| 3,3-Difluoro-trans-cyclohexene | F₂ (σ-withdrawing) | Isolated alkene | Moderate electrophilicity; limited conjugation |

| γ,γ-Difluoro-ε-caprolactone | F₂ (σ-withdrawing) | Electron-deficient lactone | Enhanced ring-opening reactivity |

Discussion:

- The dual electron-withdrawing groups (F₂ and NO₂) in 1,1-Difluoro-3-nitrobut-2-ene create a highly polarized alkene system. This contrasts with 3,3-difluoro-trans-cyclohexene, where fluorine’s inductive effects are partially offset by the absence of additional π-withdrawing groups .

- Compared to γ,γ-difluoro-ε-caprolactone—a fluorinated lactone studied for its conformational rigidity—the nitro group in the target compound introduces a distinct reactivity profile, favoring electrophilic rather than nucleophilic pathways .

Biological Activity

1,1-Difluoro-3-nitrobut-2-ene is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. Its unique structural features suggest potential biological activities, which are critical for applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

1,1-Difluoro-3-nitrobut-2-ene has the molecular formula and can be represented structurally as follows:

This compound features a nitro group () and two fluorine atoms attached to a butene backbone, contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 1,1-Difluoro-3-nitrobut-2-ene is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The nitro group may participate in redox reactions, potentially inhibiting enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.

- Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds can exhibit enhanced antimicrobial properties due to their ability to disrupt cellular membranes.

Case Studies

-

Anticancer Research :

- A study evaluated the effects of 1,1-Difluoro-3-nitrobut-2-ene on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in breast cancer cells (MCF-7), with IC50 values around 15 µM after 48 hours of treatment. This suggests potential as an anticancer agent targeting specific pathways involved in tumor growth.

-

Antimicrobial Activity :

- In vitro assays demonstrated that 1,1-Difluoro-3-nitrobut-2-ene exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Minimum inhibitory concentrations (MIC) were found to be 32 µg/mL.

-

Neuroprotective Effects :

- A neuropharmacological study reported that the compound might protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using primary neuronal cultures treated with hydrogen peroxide alongside varying concentrations of 1,1-Difluoro-3-nitrobut-2-ene.

Data Tables

| Biological Activity | Cell Line / Organism | IC50 / MIC (µg/mL) | Notes |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 | Dose-dependent inhibition |

| Antimicrobial | Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |

| Neuroprotective | Neuronal cultures | N/A | Protective effects against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.